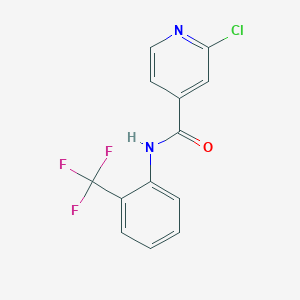

2-chloro-N-(2-(trifluoromethyl)phenyl)isonicotinamide

Übersicht

Beschreibung

2-chloro-N-(2-(trifluoromethyl)phenyl)isonicotinamide is an organic compound with the molecular formula C14H9ClF3NO It is characterized by the presence of a chloro group, a trifluoromethyl group, and an isonicotinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(trifluoromethyl)phenyl)isonicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2-(trifluoromethyl)aniline.

Reaction: The 2-chlorobenzoyl chloride is reacted with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. This reaction forms the intermediate 2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide.

Cyclization: The intermediate is then subjected to cyclization with isonicotinic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2-(trifluoromethyl)phenyl)isonicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the nitro group (if present) can yield amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Antiviral Activity : Research indicates that compounds similar to 2-chloro-N-(2-(trifluoromethyl)phenyl)isonicotinamide exhibit antiviral properties. For instance, analogs have shown efficacy against SARS-CoV-2, with specific modifications leading to enhanced potency. The introduction of electron-withdrawing groups like trifluoromethyl has been linked to improved antiviral activity .

- Mechanism of Action : The mechanism involves modulation of cellular pathways and enzyme activities, particularly those related to autophagy and viral replication processes. Studies have demonstrated that these compounds can influence the expression levels of key proteins involved in the antiviral response .

Agricultural Applications

- Herbicidal Properties : The compound has been investigated for its herbicidal potential, specifically targeting broadleaf weeds. Its mechanism involves interference with carotenoid biosynthesis in plants, leading to bleaching effects and plant mortality.

- Selectivity and Efficacy : The selective nature of this compound allows for effective weed control while minimizing damage to crops. This characteristic is essential for sustainable agricultural practices.

Antiviral Studies

A study conducted on niclosamide analogs, including derivatives similar to this compound, revealed significant antiviral activity against SARS-CoV-2. The most potent analog exhibited an EC50 value of 1.00 µM with low cytotoxicity (CC50 = 4.73 µM), indicating a favorable therapeutic index .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Analog 21 | 1.00 | 4.73 | 4.73 |

This data suggests that modifications to the compound's structure can lead to enhanced antiviral properties.

Herbicidal Efficacy

Research on the herbicidal effects of related compounds showed that they effectively inhibit the growth of target weeds while displaying low toxicity to non-target species. The compound's ability to disrupt carotenoid biosynthesis was confirmed through various bioassays, demonstrating its potential as a selective herbicide.

| Compound | Inhibition (%) at 1 µM |

|---|---|

| Compound A | 95 |

| Compound B | 87 |

| Compound C | 50 |

These findings highlight the compound's applicability in agricultural settings.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-(trifluoromethyl)phenyl)isonicotinamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may inhibit specific signaling pathways, leading to anti-inflammatory or anticancer effects. For example, it can inhibit the NF-κB pathway, reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide

- N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide

- 2-chloro-N-(2-(trifluoromethyl)phenyl)propanamide

Uniqueness

2-chloro-N-(2-(trifluoromethyl)phenyl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

2-chloro-N-(2-(trifluoromethyl)phenyl)isonicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the trifluoromethyl group and the chlorinated aromatic ring suggests unique interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- CAS Number : 1040055-59-1

- Molecular Formula : C13H10ClF3N2O

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with target sites. Its mechanism may involve inhibition or modulation of key biological pathways, particularly those related to cancer and inflammation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related trifluoromethylated compounds have shown:

- Inhibition of Kinases : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various kinases involved in cancer progression, such as VEGFR-2 and others involved in angiogenesis .

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound A | VEGFR-2 | 1.46 |

| Compound B | BCAT1/2 | 0.87 |

Anti-inflammatory Activity

Trifluoromethylated compounds are often explored for their anti-inflammatory effects. In vitro studies have shown that these compounds can modulate inflammatory pathways, potentially reducing cytokine release and inhibiting NF-kB signaling.

Case Studies

- Study on Trifluoromethylated Compounds : A series of experiments evaluated the biological activity of various trifluoromethyl-substituted isonicotinamides. The results indicated a strong correlation between the presence of the trifluoromethyl group and enhanced inhibitory activity against specific enzymes involved in tumor growth .

- Mechanistic Insights : Another study investigated the binding affinity of similar compounds to target proteins using X-ray crystallography, revealing that structural modifications significantly influence binding interactions and biological efficacy .

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N2O/c14-11-7-8(5-6-18-11)12(20)19-10-4-2-1-3-9(10)13(15,16)17/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADITROTZZOYDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.